4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
Historical Context and Research Development
The exploration of thienopyrimidine derivatives began in the mid-20th century, driven by their structural resemblance to purine bases and their potential as bioactive scaffolds. The incorporation of hydrazino groups into thienopyrimidine systems emerged as a strategic modification to enhance hydrogen-bonding capabilities and metabolic stability. The compound 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine represents a culmination of synthetic advancements in fused bicyclic systems, first reported in the early 2010s as part of efforts to optimize kinase inhibition profiles. Early synthetic routes for analogous thienopyrimidines involved Gewald reactions to construct the thiophene core, followed by cyclocondensation with nitriles or formamide to form the pyrimidine ring. The addition of the cyclopenta ring in this specific derivative marked a departure from simpler aryl or alkyl substituents, introducing conformational constraints that improved target selectivity in preclinical studies.
Classification Within the Thienopyrimidine Family
Thienopyrimidines are classified based on their fusion patterns (e.g., [2,3-d] vs. [3,2-d]) and substituent chemistry. This compound belongs to the [2,3-d]thienopyrimidine subclass, characterized by:
- A thiophene ring fused at positions 2 and 3 to a pyrimidine ring.
- A bicyclic cyclopenta system annelated to the thienopyrimidine core.
- A hydrazino (-NH-NH~2~) group at position 4 and a methyl group at position 2.
This structural configuration places it within a niche subgroup of constrained thienopyrimidines, distinct from linear derivatives like 4-arylthieno[3,2-d]pyrimidines. The cyclopenta ring imposes a boat-like conformation, reducing rotational freedom and enhancing binding pocket compatibility in enzymes such as kinases.
Importance in Heterocyclic Medicinal Chemistry
The compound exemplifies three key principles in heterocyclic drug design:
- Bioisosteric Replacement : The thienopyrimidine core serves as a purine mimic, enabling competitive inhibition of ATP-binding sites in kinases.
- Hydrogen-Bond Donor Optimization : The hydrazino group at position 4 provides dual hydrogen-bond donors, facilitating interactions with catalytic residues like Glu493 or Asn556 in viral proteases.
- Conformational Restriction : The cyclopenta ring limits molecular flexibility, improving target affinity and reducing off-target effects compared to acyclic analogues.
These features have made it a template for designing inhibitors against diseases such as hepatitis C virus (HCV) infection and certain cancers, where kinase modulation is critical.
Research Landscape and Current Scientific Focus
Recent studies prioritize three areas:
- Synthetic Methodology : Optimizing routes to reduce steps and improve yields. For example, microwave-assisted cyclocondensation has been explored to accelerate the formation of the thienopyrimidine core.
- Structure-Activity Relationship (SAR) Studies : Systematic modifications of the hydrazino group and cyclopenta ring have revealed that:
- Target Identification : Proteomic profiling has identified potential off-target interactions with cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), expanding its therapeutic scope.
Properties
IUPAC Name |
(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-5-12-9(14-11)8-6-3-2-4-7(6)15-10(8)13-5/h2-4,11H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMICLQMEJRJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core: This can be achieved through a multi-step process starting from commercially available precursors. One common method involves the cyclization of a thiophene derivative with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Hydrazino Group: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions. This step requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.
Methylation: The methyl group is typically introduced via alkylation using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazino group (-NH-NH₂) demonstrates strong nucleophilic character, enabling reactions with electrophiles such as carbonyl compounds and alkylating agents. Key transformations include:
Reaction with aldehydes/ketones :
Hydrazine derivatives condense with carbonyl groups to form hydrazones. For example, treatment with 4-chlorobenzaldehyde yields Schiff base derivatives under reflux conditions in ethanol .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux, 3 h | (E)-N'-(4-chlorobenzylidene)-2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-amine | 82% |
Cyclocondensation Reactions
The compound participates in heterocyclic ring formation through cyclocondensation:
With β-diketones :
Reaction with acetylacetone in glacial acetic acid produces pyrazole-fused derivatives :
With thioglycolic acid :
Forms thiazolidinone rings under Dean-Stark conditions :
| Reagent | Temperature | Time | Product Class |
|---|---|---|---|
| Thioglycolic acid | 140°C | 6 h | Thiazolidinone derivatives |
Alkylation and Acylation
The hydrazino group undergoes selective modification:
Acylation :
Reacts with acetic anhydride to form N-acetylated derivatives:
Alkylation :
Methyl iodide in DMF with K₂CO₃ produces N-methyl derivatives:
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 4-(Methylhydrazino)-2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine |
Heterocyclic Ring Expansion
The compound serves as a precursor for complex polycyclic systems:
With CS₂/KOH :
Forms thienotriazolopyrimidines via heterocyclization :
| Reagents | Conditions | New Ring System |
|---|---|---|
| CS₂, KOH | EtOH, reflux | Triazolo[1,5-c]pyrimidine |
With ethyl cyanoacetate :
Generates pyrimido[4,5-d]pyridazine derivatives through annulation .
Catalytic Transformations
Palladium-catalyzed cross-coupling reactions enable functionalization of the thiophene ring:
| Reaction Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives for kinase inhibition studies |
Stability and Reaction Optimization
Critical parameters influencing reaction outcomes:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8-9 (for acylation) | Prevents hydrolysis |
| Solvent polarity | DMF > EtOH | Enhances nucleophilicity |
| Temperature | 80-120°C | Balances kinetics vs. decomposition |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-d]pyrimidines. For instance:
- A series of thienopyrimidine derivatives demonstrated promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
- The compound's structure allows it to interact with key biological targets, potentially inhibiting pathways involved in tumor growth.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Hydrazino Compound | MCF-7 | 19.4 ± 0.22 |
| Related Thienopyrimidine | HCT-116 | 14.5 ± 0.30 |
| Doxorubicin (Control) | MCF-7 | 40.0 ± 3.9 |
Other Therapeutic Applications
Beyond oncology, there is emerging interest in the application of thieno[2,3-d]pyrimidines in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antibacterial properties.
- Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in vitro.
Case Studies
- Study on Anticancer Efficacy : A research group synthesized a series of thienopyrimidine derivatives and evaluated their efficacy against multiple cancer cell lines. The findings indicated that certain modifications to the thieno ring significantly enhanced cytotoxicity while maintaining lower toxicity to normal cells .
- Safety Profile Assessment : The safety profiles of these compounds were assessed using MTT assays on normal human skin cells (BJ-1), revealing that some derivatives had significantly lower cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The compound’s unique structure allows it to fit into binding pockets that are not accessible to other molecules, making it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
Substituent Variations at Position 4
*Calculated based on molecular formula.
Key Insights :
- Compared to the thiol analog, the hydrazino group may reduce metal chelation but improve solubility and target specificity .
- The carbonyl derivative A1 demonstrates that electron-withdrawing groups enhance anti-inflammatory activity, suggesting the hydrazino group’s electron-donating nature might require optimization for similar efficacy .
Ring System and Substituent Positioning
Key Insights :
- Methyl at position 2 provides steric hindrance, possibly protecting the hydrazino group from metabolic degradation .
Key Insights :
- Anticancer activity remains unexplored, but analogs with similar scaffolds (e.g., tetrahydrobenzo derivatives) show promise against MCF-7 and HepG2 cells .
Biological Activity
4-Hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The hydrazinyl group and the bicyclic structure contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Biological Activity Overview
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant biological activities. Notably, this compound has shown promise in several areas:
- Anti-inflammatory Activity : Compounds within this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
- Antimicrobial Properties : Some derivatives demonstrate notable activity against various microbial strains.
Anti-inflammatory Activity
A study examining the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidines highlighted the anti-inflammatory potential of this compound. In vitro assays indicated that this compound significantly inhibited COX-1 and COX-2 activities. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs such as celecoxib.
Antimicrobial Activity
In antimicrobial assays, derivatives similar to this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The hydrazinyl substitution appears to enhance the compound's reactivity and interaction with microbial targets.
Case Study 1: Inhibition of COX Enzymes
A comparative analysis demonstrated that this compound showed IC50 values of approximately 0.04 μM for COX-2 inhibition. This was consistent across multiple studies where related compounds exhibited similar or enhanced inhibitory effects compared to standard treatments.
Case Study 2: Antimicrobial Efficacy
In a series of bioassays against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives of this compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest a potential role in developing new antimicrobial agents.
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydrazinyl group; bicyclic structure | Strong anti-inflammatory and antimicrobial activity |
| 6-Methylthieno[2,3-d]pyrimidine | Lacks hydrazinyl group | Moderate anti-inflammatory effects |
| 4-Amino-thieno[2,3-d]pyrimidine | Contains amino group instead of hydrazinyl | Exhibits cytotoxicity against cancer cells |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. A common approach includes:
Core structure formation : Cyclocondensation of 2-amino-thiophene derivatives with hydrazine sources under reflux in ethanol or DMSO to form the pyrimidine ring .
Substituent introduction : Methyl and hydrazino groups are introduced via nucleophilic substitution or condensation reactions. For example, glacial acetic acid and DMSO are used to facilitate cyclization and stabilize reactive intermediates .
Purification : Recrystallization from acetic acid or chromatographic methods (e.g., HPLC) ensures purity (>95%) .
Key parameters include temperature control (80–120°C) and solvent polarity to avoid side reactions like over-oxidation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydrazino group shows characteristic NH peaks at δ 5.5–6.5 ppm in DMSO-d₆ .
- Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1700 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H) validate the pyrimidine and hydrazine moieties .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 263.09 for C₁₀H₁₀N₄S) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused cyclopenta-thieno system .
Advanced: How can molecular docking guide the prediction of biological targets for this compound?
Answer:
Target Selection : Prioritize enzymes with known thienopyrimidine interactions (e.g., tyrosinase, kinases) using databases like PDB or ChEMBL .
Ligand Preparation : Optimize the compound’s 3D structure (e.g., protonation states at pH 7.4) using software like Schrödinger Maestro .
Docking Protocols :
- Grid generation around the active site (e.g., tyrosinase’s Cu²⁺ center).
- Scoring functions (e.g., Glide SP) to evaluate binding affinities.
- Validation with co-crystallized ligands (RMSD < 2.0 Å) .
Activity Prediction : Correlate docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or enzyme sources (recombinant vs. native) .
- Structural Analogues : Activity cliffs may occur with minor substituent changes (e.g., chloro vs. hydrazino groups) .
Mitigation Strategies :
Standardize Assays : Use WHO-validated protocols for IC₅₀ determination.
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl → ethyl) to isolate pharmacophores .
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .
Advanced: What strategies improve the compound’s bioavailability and pharmacokinetic profile?
Answer:
Solubility Enhancement :
- Salt formation (e.g., hydrochloride) or co-solvents (PEG-400) increase aqueous solubility (>50 µg/mL) .
- LogP optimization (target 1–3) via substituent polarity (e.g., -OH or -OCH₃) .
Metabolic Stability :
- Block CYP450 oxidation sites (e.g., methyl groups at C-2) .
- In vitro microsomal assays (human liver microsomes) to measure t₁/₂ .
Permeability : Caco-2 cell assays assess intestinal absorption (Papp > 1×10⁻⁶ cm/s) .
Basic: What are the primary storage and stability considerations for this compound?
Answer:
- Storage : Tightly sealed containers under inert gas (N₂ or Ar) at -20°C to prevent hydrazine oxidation .
- Stability : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed pyrimidine) should remain <5% .
- Light Sensitivity : Amber glass vials minimize photodegradation of the thieno ring .
Advanced: How can computational methods predict toxicity risks early in development?
Answer:
In Silico Toxicity Screening :
- Use QSAR models (e.g., Derek Nexus) to flag mutagenicity (Ames test alerts) or hERG inhibition .
- Hydrazine derivatives: Assess hepatotoxicity via mitochondrial membrane potential assays .
Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies reactive metabolites (e.g., nitroso intermediates) .
Dose-Response Modeling : Establish NOAEL (No Observed Adverse Effect Level) using zebrafish embryos or in silico LD₅₀ extrapolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
